molecular formula C21H24F3N3O B6446463 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2549031-64-1

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No. B6446463
CAS RN: 2549031-64-1
M. Wt: 391.4 g/mol
InChI Key: UEPPWHITJJDHFY-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a benzylpiperidine, an azetidine, and a pyridine ring. These structures are often found in drugs and could potentially impart various biological activities .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a piperidine ring (a six-membered ring with one nitrogen atom), an azetidine ring (a four-membered ring with one nitrogen atom), and a pyridine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen atoms in the heterocycles could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the heterocycles and the trifluoromethyl group could impact its polarity and thus its solubility in various solvents .

Scientific Research Applications

Antioxidant Properties

This compound has been investigated for its antioxidant potential. In a preliminary study, 14 derivatives were synthesized and screened in silico and in vitro. Among these, six derivatives exhibited potent antioxidant properties, as assessed by the oxygen radical absorbance capacity (ORAC) assay. These values were comparable to or even more potent than well-known antioxidant molecules such as ascorbic acid, resveratrol, and trolox .

Cholinesterase Inhibition

Cholinesterase enzymes play a crucial role in neurotransmitter regulation. In particular, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are involved in the breakdown of acetylcholine. Three compounds derived from this molecule (4d, 9a, and 9c) demonstrated modest inhibitory effects on AChE/BuChE. While not as potent as the antioxidant properties, these findings suggest potential utility in central nervous system (CNS) diseases where cholinergic dysfunction is implicated .

Poly-Active Molecules for CNS Diseases

The overarching goal of this research is to develop poly-active molecules with utility in CNS diseases. These molecules are designed to target specific synergistic pharmacologies within a disease. For instance, in Alzheimer’s disease (AD), free radicals contribute to disease progression. The compound under study aims to mitigate brain free radical damage while enhancing acetylcholine signaling. Such poly-active agents could hold promise for combating AD and other CNS disorders .

Novel Bioactive Compounds

In a related study, derivatives with different alkyl/aryl substituents were synthesized based on a similar scaffold. These compounds were evaluated for their bioactivity. While the specific compound was not directly studied in this context, it highlights the broader interest in exploring novel bioactive molecules for potential therapeutic applications .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzylpiperidine is a common moiety in drugs and can have various effects depending on the overall structure of the compound .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. It’s important to handle all new compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

4-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)20-12-18(6-9-25-20)28-19-14-27(15-19)17-7-10-26(11-8-17)13-16-4-2-1-3-5-16/h1-6,9,12,17,19H,7-8,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPPWHITJJDHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

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